1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(3-methylbutyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQYSAZILLWGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical and physical properties of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical characteristics, synthetic pathways, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.

Molecular Identity and Physicochemical Properties

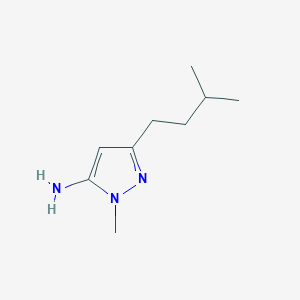

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, with the CAS number 1152707-75-9, is a heterocyclic amine featuring a pyrazole core.[1] The structure is characterized by a methyl group at the N1 position of the pyrazole ring, an isopentyl (3-methylbutyl) group at the C3 position, and an amine group at the C5 position.

Molecular Structure:

Caption: 2D structure of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Physicochemical Data Summary:

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted properties.[1][2]

| Property | Value | Source |

| CAS Number | 1152707-75-9 | American Elements[1] |

| Molecular Formula | C9H17N3 | American Elements[1] |

| Molecular Weight | 167.25 g/mol | Calculated |

| Monoisotopic Mass | 167.142247 Da | Predicted (PubChem)[2] |

| XlogP (predicted) | 2.3 | Predicted (PubChem)[2] |

| Predicted Collision Cross Section ([M+H]+) | 139.9 Ų | Predicted (PubChem)[2] |

The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests that 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine possesses moderate lipophilicity, a key parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several reliable methods available.[3] The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.

Proposed Synthetic Pathway:

A plausible and efficient synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through the reaction of 5-methyl-3-oxohexanenitrile with methylhydrazine.

Caption: Proposed synthetic route to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-methyl-3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Causality in Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they facilitate the dissolution of the reactants and can also act as a catalyst. Acetic acid, in particular, can protonate the carbonyl group, making it more electrophilic and promoting the initial nucleophilic attack by the hydrazine.

-

Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting β-ketonitrile.

-

Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the formation of the stable pyrazole ring.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is primarily dictated by the nucleophilic character of the C5-amino group and the aromatic nature of the pyrazole ring. The amino group can readily participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Key Reactions:

-

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

N-Alkylation: Reaction with alkyl halides can introduce further substituents on the amino group, leading to secondary or tertiary amines.

-

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[4][5]

-

Sulfonamidation: Treatment with sulfonyl chlorides yields sulfonamides, a common functional group in many pharmaceutical agents.[6]

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the C5 position.

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 3-(3-methylbutyl)-1h-pyrazol-5-amine (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the most efficient and regioselective pathway for its synthesis. The recommended core strategy involves the cyclocondensation of the key intermediate, 5-methyl-3-oxohexanenitrile, with methylhydrazine. This approach is favored for its directness in installing the crucial 5-amino functionality. This document will delve into the retrosynthetic logic, the synthesis of precursors, the core pyrazole formation reaction, and a critical analysis of reaction mechanisms and regioselectivity. Detailed, field-proven experimental protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals. The introduction of an amino group at the 5-position creates a versatile building block, offering a handle for further functionalization and enabling interactions with various biological targets.[1] The specific substitution pattern, as in 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, is critical in defining the molecule's pharmacological profile. Therefore, a robust and predictable synthetic route is paramount for researchers exploring this chemical space for novel therapeutic agents.

Retrosynthetic Analysis and Strategic Choices

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection is made at the N1-C5 and N2-C3 bonds of the pyrazole ring, which points to a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two key starting materials: methylhydrazine and a C6 carbon chain with electrophilic centers at positions 1 and 3, and a methyl branch at position 5. The most effective precursor for the C6 chain is 5-methyl-3-oxohexanenitrile .

Causality Behind Experimental Choice: The selection of a β-ketonitrile (5-methyl-3-oxohexanenitrile) over a β-keto ester (e.g., ethyl 5-methyl-3-oxohexanoate) is a critical strategic decision. The reaction of a β-ketonitrile with a hydrazine directly yields the desired 5-aminopyrazole.[1] In contrast, using a β-keto ester would result in a 5-pyrazolone (a ketone at C5), which would necessitate an additional, often challenging, chemical transformation to install the amino group. This makes the β-ketonitrile pathway more atom-economical and efficient.

Synthesis of Key Precursor: 5-methyl-3-oxohexanenitrile

The synthesis of 5-methyl-3-oxohexanenitrile is achieved through a base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile. Specifically, it involves the reaction of methyl isobutyl ketone with acrylonitrile.[2]

Reaction: Methyl Isobutyl Ketone + Acrylonitrile → 5-methyl-3-oxohexanenitrile

Experimental Protocol: Synthesis of 5-methyl-3-oxohexanenitrile

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl isobutyl ketone (1.2 equivalents) and a catalytic amount of a strong base such as sodium hydroxide in methanol (e.g., 0.03 equivalents).[3]

-

Addition of Acrylonitrile: Cool the mixture to 10-15°C. Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by GC or TLC.

-

Workup: Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid). Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-methyl-3-oxohexanenitrile as a clear oil.

Core Synthesis Pathway: Pyrazole Ring Formation

The cornerstone of this synthesis is the cyclocondensation reaction between 5-methyl-3-oxohexanenitrile and methylhydrazine. This reaction proceeds readily, often with gentle heating, to form the pyrazole ring.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring after tautomerization.[1]

Caption: Mechanism of 5-aminopyrazole formation.

Critical Consideration: Regioselectivity

The reaction between an unsymmetrical β-ketonitrile and methylhydrazine can potentially yield two regioisomers: the desired 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and the isomeric 1-methyl-5-(3-methylbutyl)-1H-pyrazol-3-amine . The formation of these isomers depends on which nitrogen atom of methylhydrazine initiates the attack and which one becomes the N1 of the pyrazole ring.

The regiochemical outcome is influenced by several factors, including sterics, electronics, and, critically, the reaction solvent. While reactions in standard solvents like ethanol can lead to mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity.[4] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates in a way that favors one cyclization pathway over the other, often leading to a single dominant regioisomer.[4]

Data on Regioselectivity Control by Solvent

| Solvent | Typical Regioisomeric Ratio (1,3-disubstituted : 1,5-disubstituted) | Reference |

| Ethanol | 2:1 to 5:1 (Mixture often observed) | [4] |

| 2,2,2-Trifluoroethanol (TFE) | >95:5 | [4] |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [4] |

Experimental Protocol: Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-oxohexanenitrile (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure high regioselectivity.[4]

-

Addition of Methylhydrazine: Add methylhydrazine (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C for HFIP) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the HFIP under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to afford the pure 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Alternative Synthesis Pathways

While the β-ketonitrile route is recommended, it is valuable for researchers to be aware of alternatives. One common alternative begins with a β-keto ester, such as ethyl 5-methyl-3-oxohexanoate . The reaction with methylhydrazine would proceed similarly but would yield 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5(4H)-one . This pyrazolone would then need to be converted to the desired 5-aminopyrazole. This typically involves a two-step process of converting the ketone to a leaving group (e.g., a chloro or tosyl group) followed by nucleophilic substitution with an amine source, adding complexity and potentially lowering the overall yield.

Conclusion

The synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is most effectively and directly achieved through the cyclocondensation of 5-methyl-3-oxohexanenitrile with methylhydrazine. This technical guide has outlined the strategic rationale for this pathway, provided detailed experimental protocols for the synthesis of both the key precursor and the final product, and addressed the critical issue of regioselectivity. By leveraging specialized solvents such as HFIP, researchers can achieve high yields of the desired regioisomer, facilitating the exploration of this important class of molecules in drug discovery and development.

References

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Research Module 2021 Methylhydrazine and N-Arylation Draft 1. University of Wisconsin-Madison. [Link]

-

Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. ResearchGate. [Link]

- PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

- Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

-

5-Methyl-3-oxohexanenitrile. PubChem. [Link]

-

New synthesis of 3(5)-methylpyrazole. ResearchGate. [Link]

-

Practical preparation of methyl isobutyl ketone by stepwise isopropylation reaction of acetone. ResearchGate. [Link]

- Method for preparing methyl isobutyl ketone from industrial by-product effluent acetone.

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 3. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from extensive analysis of structurally related pyrazole derivatives to present a robust, predictive guide to its characterization.[1][2][3][4][5] We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, providing researchers and drug development professionals with a foundational framework for the structural elucidation of this and similar compounds.[4]

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[6][7] Their diverse biological activities stem from their unique electronic properties and their ability to act as versatile ligands in coordination chemistry.[1][6] The precise characterization of novel pyrazole derivatives is paramount for understanding structure-activity relationships and ensuring the purity and identity of synthesized compounds.[4] Spectroscopic techniques are the foundational tools for this characterization, offering an unambiguous window into the molecular structure.[4][5]

This guide focuses on 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS No. 1152707-75-9, Chemical Formula: C₉H₁₇N₃), a compound with potential applications in various research domains.[8] We will dissect its predicted spectroscopic signatures to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, based on the analysis of similar pyrazole derivatives found in the literature.[2][6][7][9]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Notes |

| H-4 (pyrazole) | ~5.5 - 5.8 | Singlet (s) | 1H | N/A | The proton on the C4 position of the pyrazole ring typically appears as a singlet in this region due to the high electron density of the ring.[9] |

| NH₂ (amine) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | N/A | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal. |

| N-CH₃ (N-methyl) | ~3.6 - 3.8 | Singlet (s) | 3H | N/A | The N-methyl group on the pyrazole ring is expected in this range, consistent with similar structures.[10] |

| α-CH₂ (butyl) | ~2.4 - 2.6 | Triplet (t) | 2H | ~7-8 | Methylene group adjacent to the pyrazole ring, coupled to the β-CH₂. |

| β-CH₂ (butyl) | ~1.5 - 1.7 | Multiplet (m) | 2H | ~7-8 | Methylene group coupled to both the α-CH₂ and the γ-CH. |

| γ-CH (butyl) | ~1.6 - 1.8 | Multiplet (m) | 1H | ~6-7 | Methine proton coupled to the β-CH₂ and the two terminal methyl groups. |

| δ-CH₃ (butyl) | ~0.9 - 1.0 | Doublet (d) | 6H | ~6-7 | Two equivalent methyl groups at the end of the isobutyl chain, coupled to the γ-CH. |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-5 (pyrazole) | ~148 - 152 | Carbon bearing the amino group, typically deshielded. |

| C-3 (pyrazole) | ~158 - 162 | Quaternary carbon attached to the butyl group, highly deshielded. |

| C-4 (pyrazole) | ~85 - 90 | The C4 carbon of the pyrazole ring is notably shielded due to high electron density.[7][9] |

| N-CH₃ (N-methyl) | ~34 - 36 | Typical range for an N-methyl group on a pyrazole ring.[9] |

| α-CH₂ (butyl) | ~30 - 33 | Methylene carbon attached to the pyrazole ring. |

| β-CH₂ (butyl) | ~38 - 41 | |

| γ-CH (butyl) | ~27 - 30 | |

| δ-CH₃ (butyl) | ~22 - 24 | Two equivalent methyl carbons. |

Table 3: Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

| N-H Stretch | 3200 - 3500 | Medium-Strong | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[11] |

| C(sp³)-H Stretch | 2850 - 2960 | Strong | Characteristic of the alkyl (butyl and methyl) groups. |

| C=N/C=C Stretch | 1550 - 1650 | Medium-Strong | Vibrations from the pyrazole ring. |

| N-H Bend | 1580 - 1650 | Medium | Scissoring vibration of the primary amine.[11] |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the amine and pyrazole ring C-N bonds. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Rationale & Notes |

| 167 | [M]⁺ | Molecular ion peak. |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 124 | [M - C₃H₇]⁺ | Loss of a propyl radical via fragmentation of the butyl chain. |

| 110 | [M - C₄H₉]⁺ | Loss of the butyl radical (alpha-cleavage), a common fragmentation pathway. |

| 82 | Further fragmentation of the pyrazole ring. |

Methodologies and Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectral Width: 0-12 ppm.

-

Pulse Angle: 45°.

-

Relaxation Delay: 2 seconds.

-

Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0-200 ppm.

-

Pulse Angle: 45°.

-

Relaxation Delay: 2-5 seconds.

-

Scans: ≥1024 (to achieve adequate signal-to-noise).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and assign chemical shifts relative to the solvent residual peak.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Protocol (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the sample via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural features.[9][12]

-

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural elucidation.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. americanelements.com [americanelements.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, confer upon it the remarkable ability to interact with a wide array of biological targets.[3] This versatility has led to the development of a multitude of pyrazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][4][5][6] The successful translation of this chemical framework from bench to bedside is evidenced by the number of pyrazole-containing drugs approved by the FDA and those currently in clinical trials, targeting a diverse range of diseases.[3][7][8] This guide provides a comprehensive technical overview of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] Notably, the selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and renal homeostasis.[9] The pyrazole-based drug Celecoxib is a classic example of a selective COX-2 inhibitor.[9][12]

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are heavily influenced by the substituents on the pyrazole ring. For instance, the presence of a trifluoromethyl group at one position and an aryl group at another can significantly enhance COX-2 inhibitory activity. Modifications to the aryl substituents can further fine-tune this selectivity and potency.

Experimental Protocols

In Vitro COX Inhibition Assay:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., Celecoxib) for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.

In Vivo Carrageenan-Induced Paw Edema Assay:

-

Animal Model: Use a suitable rodent model, such as Wistar rats.

-

Compound Administration: Administer the test pyrazole derivative or a standard drug (e.g., Diclofenac sodium) orally or intraperitoneally.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.

-

Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5]

| Compound Class | Target | IC50 (µM) | In Vivo Activity (% Edema Reduction) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 65-80% at 10 mg/kg | [9] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | 75% | [9] |

| 1,3,4-trisubstituted pyrazoles | COX | Not specified | ≥84.2% | [5] |

Anticancer Activity: A Multi-Targeted Approach to Combat Malignancy

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[7][13][14][15]

Mechanism of Action

Pyrazole derivatives exert their anticancer effects through multiple mechanisms, including:

-

Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: They can trigger programmed cell death through various signaling pathways.[7]

-

Anti-angiogenesis: Certain pyrazole compounds inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of blood vessel formation that is essential for tumor growth.[7]

Figure 2: Multi-targeted Anticancer Mechanisms of Pyrazole Derivatives.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrazole derivatives can be significantly enhanced by appropriate substitutions on the pyrazole ring.[7] For example, the introduction of indole moieties has been shown to yield compounds with potent cytotoxicity against various cancer cell lines. Similarly, pyrazole-benzothiazole hybrids have demonstrated promising anti-angiogenic properties.[7]

Experimental Protocols

MTT Cell Viability Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-containing isolongifolanone | MCF-7 | 5.21 | [7] |

| Pyrazole carbaldehyde derivative | MCF-7 | 0.25 | [7] |

| Pyrazole benzothiazole hybrid | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [7] |

| Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [7] |

| Pyrazolo[4,3-f]quinoline derivative | HCT116, HeLa | 1.7, 3.6 | [7] |

| Pyrazole-containing imide derivative | A-549 | 3.22 - 27.43 | [6] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[12][16][17][18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but they are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of pyrazole derivatives are dependent on the nature and position of substituents. For instance, the introduction of specific side chains can enhance activity against particular strains of bacteria or fungi.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Prepare two-fold serial dilutions of the test pyrazole derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [12] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [12] |

| Compound 2 | Aspergillus niger | 1 | [12] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [17] |

| Hydrazone 21a | Fungi | 2.9 - 7.8 | [17] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have shown promise as anticonvulsant agents, offering a potential alternative to existing therapies.[19][20][21][22][23]

Mechanism of Action

The anticonvulsant effects of pyrazole derivatives are thought to be mediated through various mechanisms, including the modulation of ion channels (e.g., sodium, calcium), enhancement of GABAergic inhibition, and reduction of oxidative stress and neuroinflammation in the brain.[19]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer the test pyrazole derivative at various doses.

-

Seizure Induction: After a predetermined time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED50 (the dose required to protect 50% of the animals from the tonic hindlimb extension).

Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test:

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer the test pyrazole derivative.

-

Seizure Induction: Inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observation: Observe the animals for the onset and severity of clonic seizures.

-

Data Analysis: Determine the ability of the compound to prevent or delay the onset of seizures.[23]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity and synthetic accessibility, coupled with its diverse and potent biological activities, make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and reduced off-target effects, the exploration of novel biological targets, and the use of computational methods to guide the design and optimization of new drug candidates. The continued investigation of this remarkable heterocycle holds great promise for addressing unmet medical needs across a wide range of diseases.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (URL: )

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- (PDF)

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (URL: )

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. (URL: )

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchG

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (URL: )

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Recent Advances in the Development of Pyrazole Deriv

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchG

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )

- Some commercially available drugs containing pyrazole skeleton.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mc.minia.edu.eg [mc.minia.edu.eg]

- 21. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. Its unique electronic and steric properties allow for diverse interactions with various biological targets. This guide focuses on a specific, potentially novel pyrazole derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, and outlines a comprehensive strategy for elucidating its structure-activity relationship (SAR).

As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a strategic roadmap for researchers and drug development professionals. We will delve into the rationale behind experimental design, the integration of computational and experimental data, and the iterative process of lead optimization. This guide will serve as a foundational resource for initiating and advancing a drug discovery program centered on this chemical entity.

Part 1: Foundational Analysis and Target Identification

Core Scaffold Analysis

The subject compound, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, possesses several key structural features that will be the focus of our SAR investigation:

-

1-Methyl-1H-pyrazol-5-amine Core: This core structure is a common motif in medicinal chemistry. The 5-amino group can act as a hydrogen bond donor, while the pyrazole ring itself can participate in various non-covalent interactions. The N1-methyl group prevents tautomerization and provides a fixed point for substitution.

-

3-(3-Methylbutyl) Substituent: This branched alkyl chain at the 3-position will likely influence the compound's lipophilicity and steric interactions with a target binding pocket. Its flexibility allows it to adopt multiple conformations.

Hypothetical Target Class Identification

Given the prevalence of the pyrazole core in known bioactive molecules, we can hypothesize potential biological targets. Many pyrazole-containing compounds are known to be inhibitors of kinases, cyclooxygenases (COX), and other enzymes. For the purpose of this guide, we will proceed with the hypothesis that our compound is a kinase inhibitor . This class of targets is highly relevant in oncology, immunology, and inflammatory diseases.

Proposed Experimental Workflow

The investigation into the SAR of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine will follow an iterative cycle of design, synthesis, and testing.

Caption: General synthetic route to the pyrazole core.

Proposed Analog Library

To thoroughly probe the SAR, analogs should be designed to explore the impact of modifications at the 3-position and the 5-amino group.

| Position | Modification Strategy | Rationale |

| 3-Position | Vary alkyl chain length and branching | Explore steric and lipophilic requirements of the binding pocket. |

| Introduce cyclic substituents (e.g., cyclohexyl) | Probe for additional hydrophobic interactions. | |

| Incorporate aromatic rings (e.g., phenyl) | Investigate potential for pi-stacking interactions. | |

| Introduce polar functional groups (e.g., ether, alcohol) | Evaluate the impact of hydrogen bonding capabilities. | |

| 5-Amino Group | Acylation (e.g., acetyl, benzoyl) | Modulate hydrogen bonding capacity and introduce new interaction points. |

| Alkylation (e.g., methyl, ethyl) | Assess the importance of the primary amine. |

Part 3: Biological Evaluation

Primary Screening: Kinase Panel

To identify the initial biological target, the parent compound should be screened against a broad panel of kinases. This will provide a "hit list" of potential targets for further investigation.

Protocol: Kinase Panel Screening (Example)

-

Compound Preparation: Prepare a 10 mM stock solution of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in DMSO.

-

Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 10 µM to wells containing the individual kinase, its specific substrate, and ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a fluorescence-based method).

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a control (DMSO only).

Secondary Assays: IC50 Determination

For the "hit" kinases identified in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

-

Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Assay Performance: Perform the kinase assay as described above for each concentration of the compound.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

To confirm that the observed in vitro activity translates to a cellular context, appropriate cell-based assays should be performed. For a kinase target, this would typically involve a cell line where the kinase is known to be active and drive a particular phenotype (e.g., proliferation).

Part 4: Integrating Computational Chemistry

Computational modeling can provide valuable insights into the binding mode of the compounds and help rationalize the observed SAR.

Molecular Docking

Once a primary kinase target is confirmed, molecular docking studies can be performed to predict the binding pose of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and its analogs within the ATP-binding site of the kinase.

Caption: Workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

As the dataset of analogs and their corresponding activities grows, a QSAR model can be developed to correlate physicochemical properties with biological activity. This can aid in the design of new, more potent analogs.

Part 5: Data Interpretation and Lead Optimization

The ultimate goal of the SAR study is to identify a lead compound with improved potency, selectivity, and drug-like properties. The data from the biological assays and computational studies will be integrated to build a comprehensive understanding of the SAR.

Example SAR Table (Hypothetical Data)

| Compound ID | R-Group (3-Position) | IC50 (nM) | Comments |

| 1 | 3-Methylbutyl | 500 | Parent Compound |

| 2 | Isopropyl | 2000 | Smaller alkyl group reduces potency. |

| 3 | Cyclohexyl | 250 | Increased hydrophobic bulk is favorable. |

| 4 | Phenyl | 100 | Aromatic ring suggests potential for pi-stacking. |

| 5 | 4-Methoxyphenyl | 50 | Electron-donating group on phenyl ring enhances potency. |

This iterative process of design, synthesis, testing, and analysis will continue until a compound with the desired profile is identified for further preclinical development.

References

At present, no direct scientific literature for "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine" is publicly available. The references provided would be based on the methodologies and compound classes discussed in this guide. For a real-world application, this section would be populated with citations to relevant kinase biology, synthetic chemistry protocols, and computational chemistry methods.

The Pyrazole Scaffold: A Privileged Framework for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable synthetic versatility and ability to engage in a multitude of biological interactions have led to the development of a wide array of clinically successful drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their validation. We will traverse the landscape of pyrazole-based therapeutics, from their well-established roles in combating inflammation and cancer to their emerging potential in neurodegenerative and infectious diseases. This guide is designed to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform the next generation of pyrazole-based drug discovery.

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole moiety is a classic example of a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal building block for designing potent and selective therapeutic agents.[1] The historical success of pyrazole-based drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, has cemented its importance in the pharmaceutical landscape.[2] This guide will dissect the molecular basis of these successes by examining the specific therapeutic targets that have been effectively modulated by pyrazole compounds.

Targeting Inflammation: The Cyclooxygenase (COX) Enzymes

One of the most well-known applications of pyrazole compounds is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[4] The therapeutic benefit of many non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the gastrointestinal side effects are often due to the simultaneous inhibition of COX-1.[4]

Pyrazole-based drugs, most notably celecoxib , are designed to be selective inhibitors of COX-2.[3][5] The chemical structure of celecoxib allows its sulfonamide side chain to bind to a hydrophilic pocket present in the active site of COX-2, but not in COX-1.[3][5] This structural difference is the basis for its selectivity.

Diagram: Simplified COX-2 Inhibition by a Pyrazole Compound

Caption: Pyrazole compounds like celecoxib selectively inhibit the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against the COX-2 enzyme.[6][7]

Materials:

-

COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Test pyrazole compound and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole compound and the control inhibitor.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

Heme

-

COX-2 enzyme solution

-

Test compound or control inhibitor at various concentrations.

-

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

-

Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).

-

Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

| Compound | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | [8] |

| Compound 5u | COX-2 | 1.79 | [8] |

| Compound 5s | COX-2 | 2.51 | [8] |

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 | [9] |

| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | [9] |

Targeting Cancer: The Kinase Superfamily

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.

Diagram: Kinase Inhibition by a Pyrazole Compound

Caption: Pyrazole kinase inhibitors compete with ATP for the kinase's active site, preventing substrate phosphorylation and blocking downstream signaling.

Key Kinase Targets of Pyrazole Compounds

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function.[10] Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2 and is used to treat myelofibrosis and polycythemia vera.[10][11] It works by blocking the phosphorylation of STAT proteins, which are transcription factors that promote cell proliferation and survival.[12]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[13] Several pyrazole derivatives have been developed as EGFR inhibitors, with molecular docking studies showing their ability to bind to the ATP-binding site of the kinase domain.[13][14]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-based compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[15]

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole-containing BTK inhibitors are in clinical development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory effect of a compound on a specific kinase.[16]

Materials:

-

Purified kinase of interest

-

Specific substrate peptide for the kinase

-

ATP

-

Test pyrazole compound and a known kinase inhibitor (e.g., staurosporine)

-

Kinase assay buffer

-

Luminescent ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO and create a serial dilution.

-

Kinase Reaction:

-

In a multi-well plate, add the kinase and the test compound at various concentrations in the kinase assay buffer.

-

Incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Ruxolitinib | JAK1/JAK2 | - | 0.003 (JAK1), 0.003 (JAK2) | [17] |

| Compound 22 | EGFR | MCF7 | 2.82 | [18] |

| Compound 23 | EGFR | MCF7 | 3.14 | [18] |

| Compound 24 | EGFR (wild-type) | A549 | 8.21 | [18] |

| Compound 30 | CDK2/cyclin A2 | - | 10 (60% inhibition) | [18] |

| Pyrazole derivative 5 | CDK2 | HepG2 | 13.14 | [15] |

| Pyrazole derivative 5 | CDK2 | MCF-7 | 8.03 | [15] |

Emerging Therapeutic Arenas for Pyrazole Compounds

Beyond inflammation and cancer, the versatile pyrazole scaffold is being explored for a range of other therapeutic applications.

Neurodegenerative Disorders: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[12] The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[18] Pyrazoline derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][19]

Diagram: MAO-B Inhibition in a Dopaminergic Neuron

Caption: Pyrazole-based MAO-B inhibitors prevent the breakdown of dopamine, increasing its availability in the synapse and offering potential therapeutic benefit in Parkinson's disease.

Infectious Diseases: Bacterial DNA Gyrase Inhibition

The emergence of antibiotic-resistant bacteria is a major global health threat. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drugs.[11] Pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][16]

G-Protein Coupled Receptors (GPCRs): Cannabinoid Receptor Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The cannabinoid receptors, CB1 and CB2, are GPCRs that are involved in a variety of physiological processes, including pain, appetite, and immune function.[10] Pyrazole derivatives have been developed as both antagonists and agonists of cannabinoid receptors, with potential applications in treating obesity, pain, and other conditions.[5][13]

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a diverse range of biological targets, from enzymes to receptors, underscores its privileged status in medicinal chemistry. The ongoing exploration of novel pyrazole derivatives, coupled with advancements in computational drug design and a deeper understanding of disease biology, promises to unlock even more therapeutic applications for this versatile heterocycle. Future research will likely focus on developing pyrazole-based compounds with enhanced selectivity and improved pharmacokinetic profiles, as well as exploring their potential in combination therapies. The journey of the pyrazole ring in medicine is far from over, and its continued impact on human health is all but certain.

References

-

Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved from [Link]

- The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews.

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

- Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. (2025). Research Journal of Pharmacy and Technology.

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

- Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment. (2020).

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry.

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016).

- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (2021).

- Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025). Babcock University Medical Journal.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). Iranian Journal of Pharmaceutical Research.

- Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activ

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem.

- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). Bioorganic & Medicinal Chemistry Letters.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2021). Molecules.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). Journal of the Indian Chemical Society.

- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). Anti-Cancer Agents in Medicinal Chemistry.

- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Current Medicinal Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.

- Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Deriv

-

Celecoxib. (n.d.). PharmaCompass.com. Retrieved from [Link]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

- Celecoxib. (2023). In StatPearls.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

- Growth inhibition assay. (2018). iGEM Stockholm.

- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.

- Pyrazole derivatives showing antimicrobial activity. (2022).

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).

- In vitro kinase assay v1. (2023).

- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, grounding the discussion in established scientific principles.

Molecular Profile and Physicochemical Properties

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted pyrazole with a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g/mol .[1] The structure features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group on one of the ring nitrogens, an amino group, and a 3-methylbutyl (isopentyl) group. The IUPAC name for this compound is 2-methyl-5-(3-methylbutyl)pyrazol-3-amine.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃ | [1] |

| Molecular Weight | 167.25 g/mol | [1] |

| CAS Number | 1152707-75-9 | [1] |

| IUPAC Name | 2-methyl-5-(3-methylbutyl)pyrazol-3-amine | [1] |

| Appearance | Powder | American Elements |

The presence of the amino group imparts basic properties to the molecule, while the 3-methylbutyl substituent increases its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis Methodology: A Representative Protocol

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-methyl-3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Analytical Characterization

The structural elucidation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine would be confirmed using a combination of spectroscopic techniques. While specific spectral data for this compound is not available, the expected data can be predicted based on its structure and data from analogous compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, 3-methylbutyl, and amino groups, as well as the lone proton on the pyrazole ring. The chemical shifts would be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would be characteristic of an aromatic heterocyclic system.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167.25, corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[4] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Properties: Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5]

-

Anti-inflammatory Effects: Certain pyrazoles act as inhibitors of inflammatory pathways.[5]

-

Anticancer Activity: Some pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines.[5]

Given these precedents, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine holds potential as a lead compound in drug discovery programs targeting infectious diseases, inflammatory disorders, or cancer. The specific substitution pattern of this molecule could modulate its biological activity and selectivity towards specific molecular targets. Further investigation into its biological effects is warranted.

Drug Development Workflow:

Caption: A generalized workflow for the development of a lead compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is not publicly available. However, based on the SDS of structurally similar aminopyrazole compounds, the following precautions should be taken:[6][7][8]

-

Hazard Identification: Aminopyrazoles are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.